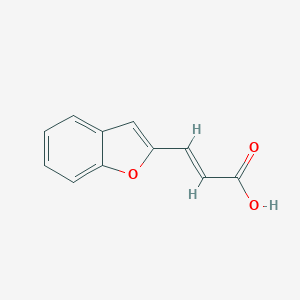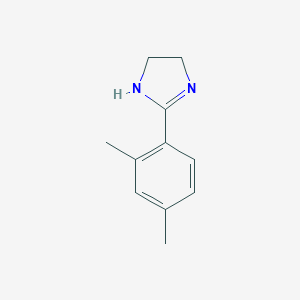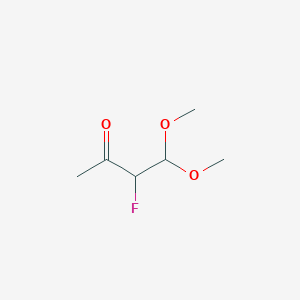
3-Fluoro-4,4-dimethoxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4,4-dimethoxybutan-2-one is an organic compound with the molecular formula C6H11FO3 It is a ketone derivative that features a fluorine atom and two methoxy groups attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4,4-dimethoxybutan-2-one can be achieved through several methods. One common approach involves the fluorination of 4,4-dimethoxy-2-butanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4,4-dimethoxy-2-butanone in an appropriate solvent, such as dichloromethane, at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are crucial for scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4,4-dimethoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4,4-dimethoxybutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4,4-dimethoxybutan-2-one involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethoxy-2-butanone
- 3-Fluoro-2-butanone
- 4,4-Dimethoxy-3-butanone
Uniqueness
3-Fluoro-4,4-dimethoxybutan-2-one is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the methoxy groups increase its solubility and influence its electronic properties .
Properties
CAS No. |
198422-35-4 |
|---|---|
Molecular Formula |
C6H11FO3 |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
3-fluoro-4,4-dimethoxybutan-2-one |
InChI |
InChI=1S/C6H11FO3/c1-4(8)5(7)6(9-2)10-3/h5-6H,1-3H3 |
InChI Key |
DXCXUYJEBAEDPU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(OC)OC)F |
Canonical SMILES |
CC(=O)C(C(OC)OC)F |
Synonyms |
2-Butanone, 3-fluoro-4,4-dimethoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


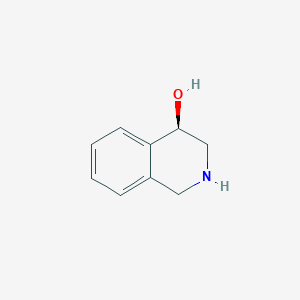
![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)
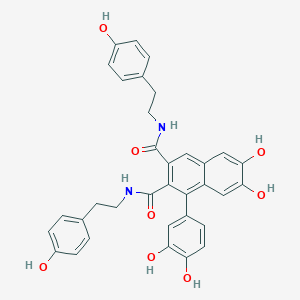

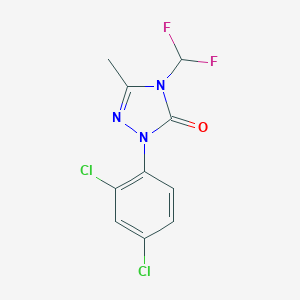
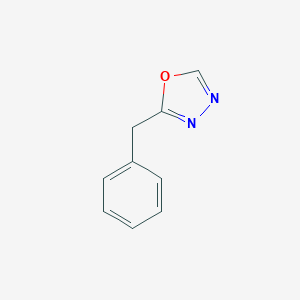
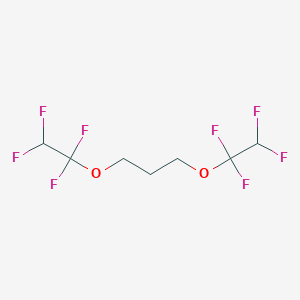
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
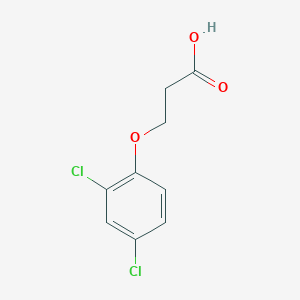

![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)
